N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter .
Mode of Action
It’s likely that it interacts with its targets (such as ache and mao-b) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to an increase in the levels of neurotransmitters like acetylcholine and dopamine, which are normally broken down by these enzymes .
Biochemical Pathways
The biochemical pathways affected by N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide are likely related to neurotransmission, given its potential targets. For instance, by inhibiting AChE, it could prolong the action of acetylcholine at cholinergic synapses, enhancing cholinergic neurotransmission . Similarly, by inhibiting MAO-B, it could prevent the breakdown of dopamine, thereby increasing dopaminergic neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in neurotransmitter levels due to the inhibition of AChE and MAO-B . This could potentially lead to enhanced neurotransmission and associated physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate compounds, which are then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would typically be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Uniqueness
N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising antibacterial and anti-inflammatory properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-(2-benzamido-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c27-21(16-8-3-1-4-9-16)24-19-13-7-12-18(14-19)20-15-29-23(25-20)26-22(28)17-10-5-2-6-11-17/h1-15H,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZXVRMEGOIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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